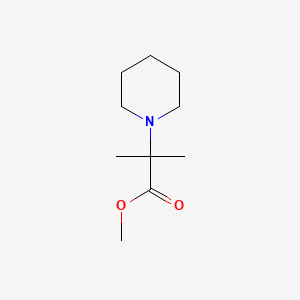
Propionic acid, 2-methyl-2-piperidino-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionic acid, 2-methyl-2-piperidino-, methyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propionic acid, 2-methyl-2-piperidino-, methyl ester typically involves the esterification of propionic acid with 2-methyl-2-piperidinol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and energy consumption to ensure sustainable manufacturing practices.
Análisis De Reacciones Químicas
Types of Reactions: Propionic acid, 2-methyl-2-piperidino-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield propionic acid and 2-methyl-2-piperidinol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Propionic acid and 2-methyl-2-piperidinol.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
Propionic acid, 2-methyl-2-piperidino-, methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Propionic acid, 2-methyl-2-piperidino-, methyl ester involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Propionic acid, 2-methyl-, methyl ester: Lacks the piperidine ring, resulting in different chemical and biological properties.
Butyric acid, 2-methyl-2-piperidino-, methyl ester: Similar structure but with a longer carbon chain, affecting its physical and chemical properties.
Acetic acid, 2-methyl-2-piperidino-, methyl ester: Contains a shorter carbon chain, leading to different reactivity and applications.
Uniqueness: Propionic acid, 2-methyl-2-piperidino-, methyl ester is unique due to the presence of both the piperidine ring and the ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
75673-33-5 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
methyl 2-methyl-2-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C10H19NO2/c1-10(2,9(12)13-3)11-7-5-4-6-8-11/h4-8H2,1-3H3 |
Clave InChI |
SLRRABNGOAECFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















